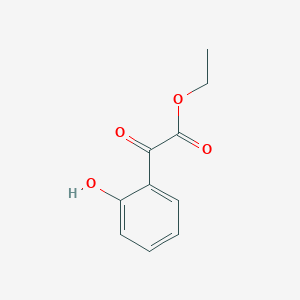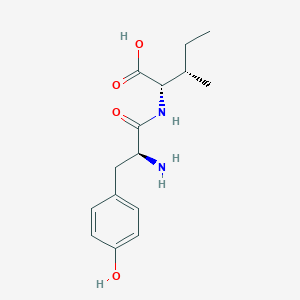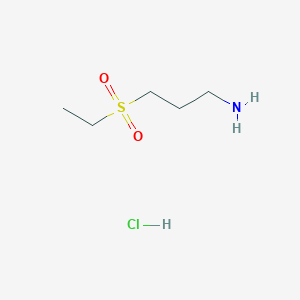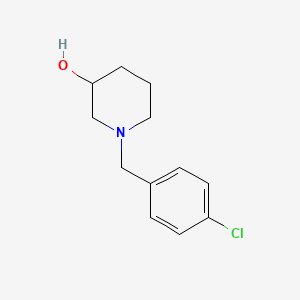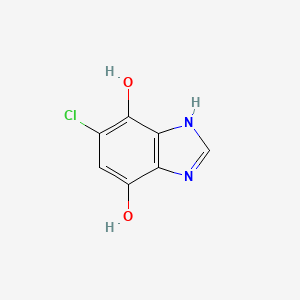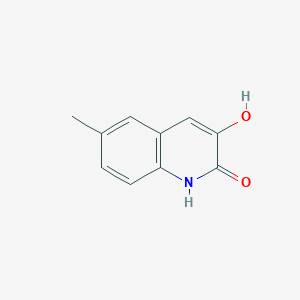
3-Hydroxy-6-methylquinolin-2(1H)-one
説明
3-Hydroxy-6-methylquinolin-2(1H)-one, also known as 3-hydroxy-6-methyl-2-quinolone, is an organic compound that belongs to the quinolone family. It is a heterocyclic compound that contains a quinoline ring with a hydroxyl and methyl group attached to it. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
科学的研究の応用
Synthesis and Biological Activity
Quinoline-pyrimidine Hybrid Compounds : Novel 2-amino-6-aryl-4-(4'-hydroxy-N-methylquinolin-2'-on-3'-yl)pyrimidines synthesized from 3-acetyl-4-hydroxy-N-methylquinolin-2-one showed significant in vitro cytotoxic activity against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines, with two compounds exhibiting the best activity. ADMET properties indicated drug-likeness behavior for these compounds, suggesting their potential as therapeutic agents (Toan et al., 2020).
Green Synthesis Protocol : An environmentally friendly protocol for synthesizing 3,3'-methanediylbis(4-hydroxy-1-methylquinolin-2(1H)-one) (MDBHQ) derivatives and 3-((2-amino-6-oxocyclohex-1-enyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one (AOCHQ) derivatives was developed. This process used a cascade Knoevenagel–Michael reaction under neat conditions without solvents or work-up, highlighting an eco-friendly approach in organic synthesis (Bhat & Trivedi, 2014).
Antioxidants in Lubricating Grease : Synthesized 4-hydroxyquinolinone derivatives were investigated as antioxidants in lubricating greases. The study provided insights into the oxidative stability and efficiency of these compounds, suggesting their industrial applications in enhancing the performance of lubricating materials (Hussein et al., 2016).
Anticancer Activity of Oxazolo and Oxazinoquinolinone Derivatives : A study demonstrated the synthesis of oxazoloquinolinone and oxazinoquinolinone derivatives from 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one, showing significant anticancer activity against HepG-2 and MCF-7 cell lines. These findings suggest the potential of such derivatives in cancer therapy (Talaat et al., 2022).
Eco-Friendly Synthesis of Hydroxyquinolinone Derivatives : A protocol for synthesizing novel hydroxyquinolinone derivatives was developed using an eco-friendly approach. This process utilized water as a solvent and did not require metal catalysts, highlighting the sustainable and efficient production of these compounds (Yadav et al., 2020).
Medicinal Chemistry and Drug Design
Quinoline-Pyrimidine Hybrid Compounds as Anticancer Agents : Synthesis of hybrid compounds combining 4-hydroxyquinoline-2-one with 2-amino-pyrimidine was undertaken, showing significant inhibition against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines. These results highlight the potential of such compounds in the development of new anticancer drugs (Toan et al., 2020).
4H-Pyrano[3,2-c]quinoline Scaffold as Potential Pharmaceutical Agents : A novel synthesis approach was developed for 4H-pyrano[3,2-c]quinoline scaffold, which may have applications in treating disorders responsive to apoptosis, antiproliferation, or vascular disruption. This study showcases the synthesis of potential pharmaceutical agents (Vereshchagin et al., 2015).
Computational Study of Quinolinol Derivatives : Research on the synthesis and spectroscopic investigation of 2-methyl-4-quinolinol included computational studies predicting the stability and reactivity of the molecule, providing insights into its pharmaceutical potential (Pourmousavi et al., 2016).
Inhibitors and Antiviral Applications
- Inhibitors of Influenza A Endonuclease : 3-Hydroxyquinolin-2(1H)-ones derivatives were synthesized and evaluated as inhibitors of 2009 pandemic H1N1 influenza A endonuclease. This study opens avenues for the development of new antiviral drugs, particularly for influenza treatment (Sagong et al., 2013).
Environmental and Industrial Applications
Methylquinoline Transformation in Environmental Contexts : The degradation of methylquinolines in microcosm experiments and contaminated groundwater was studied, identifying 2(1H)-quinolinone analogues as transformation products. This research is crucial for understanding the environmental fate of such compounds (Reineke et al., 2008).
One-Pot Synthesis for Biologically Important Compounds : A study described a one-pot synthesis of 3-hydroxyquinolin-2(1H)-one compounds, highlighting an efficient method for producing biologically important compounds (Yuan et al., 2013).
Cardiotonic Activity in Rat Atria : Research on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives investigated their cardiotonic activity in isolated rat atria. This study contributes to understanding the potential therapeutic applications of these compounds in cardiac conditions (Mansouri et al., 2008).
特性
IUPAC Name |
3-hydroxy-6-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(12)10(13)11-8/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIREFHPDVOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-6-methylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



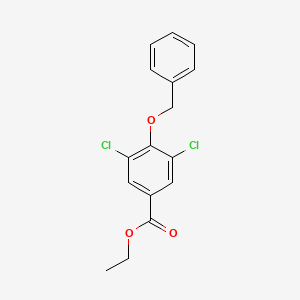
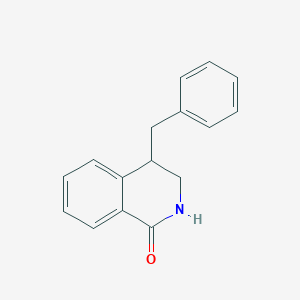
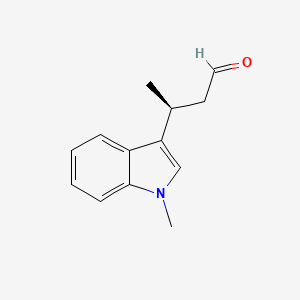
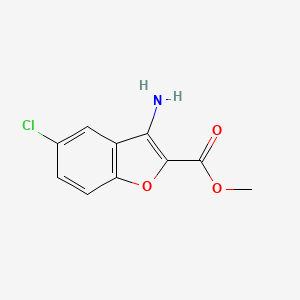
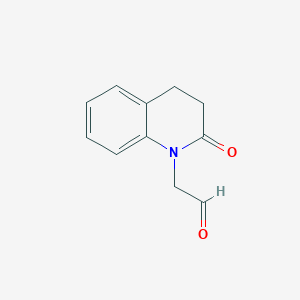
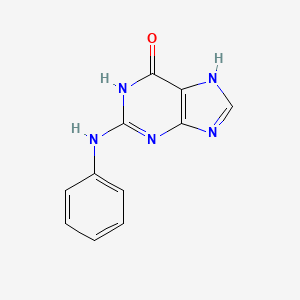
![Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate](/img/structure/B3265628.png)
